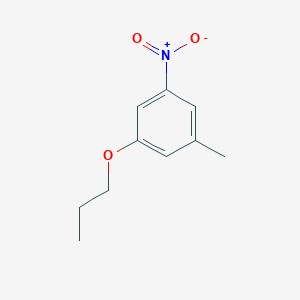

1-Methyl-3-nitro-5-propoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitro-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAEFRGYSRGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-3-nitro-5-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-nitro-5-propoxybenzene is a substituted nitroaromatic ether. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro group.[1] The electron-withdrawing nature of the nitro group makes these compounds susceptible to bioreduction, a property leveraged in the design of certain therapeutics.[2][3] This guide provides a detailed overview of a plausible synthetic route to this compound, its predicted physicochemical and spectroscopic properties, and a discussion of its potential biological relevance.

Proposed Synthesis

A two-step synthesis is proposed, starting from the commercially available m-cresol (3-methylphenol). The first step involves the nitration of m-cresol to yield 3-methyl-5-nitrophenol. The second step is the propoxylation of the resulting nitrophenol via a Williamson ether synthesis to afford the target compound.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-methyl-5-nitrophenol

This procedure is based on standard methods for the nitration of phenols.[4][5][6][7][8]

-

Materials: 3-methylphenol (m-cresol), concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, distilled water, diethyl ether, sodium bicarbonate solution (saturated).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.8 g (0.1 mol) of 3-methylphenol to 20 mL of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of 3-methylphenol in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The crude product may precipitate or can be extracted with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-methyl-5-nitrophenol.[9][10]

-

Step 2: Synthesis of this compound

This protocol is based on the Williamson ether synthesis.[11][12][13][14][15]

-

Materials: 3-methyl-5-nitrophenol, 1-bromopropane, anhydrous potassium carbonate, acetone (or DMF), diethyl ether, distilled water.

-

Procedure:

-

To a solution of 15.3 g (0.1 mol) of 3-methyl-5-nitrophenol in 150 mL of acetone, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

-

To this stirred suspension, add 14.8 g (0.12 mol) of 1-bromopropane dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Melting Point | Not available |

| Solubility | Insoluble in water, soluble in organic solvents |

| Density | ~1.15 g/cm³ (estimated) |

Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound. These predictions are based on computational models and data from analogous structures.[16][17][18][19][20][21][22]

4.1. 1H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 3H | Aromatic protons |

| ~3.9 - 4.1 | t | 2H | -O-CH2 -CH2-CH3 |

| ~2.4 | s | 3H | Ar-CH3 |

| ~1.7 - 1.9 | sextet | 2H | -O-CH2-CH2 -CH3 |

| ~1.0 | t | 3H | -O-CH2-CH2-CH3 |

4.2. 13C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160 | C-O (aromatic) |

| ~149 | C-NO2 (aromatic) |

| ~140 | C-CH3 (aromatic) |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

| ~70 | -O-CH2 -CH2-CH3 |

| ~22 | -O-CH2-CH2 -CH3 |

| ~21 | Ar-CH3 |

| ~10 | -O-CH2-CH2-CH3 |

4.3. FTIR Spectroscopy (Expected Absorptions)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO2 stretch[23][24] |

| ~1250 | Strong | Aryl-O-C asymmetric stretch[25][26] |

| ~1050 | Strong | Aryl-O-C symmetric stretch[25][26] |

4.4. Mass Spectrometry (Expected Fragmentation)

In mass spectrometry, nitroaromatic compounds often exhibit characteristic fragmentation patterns.[27][28][29][30][31]

-

Molecular Ion (M+): Expected at m/z = 195.

-

Key Fragments:

-

Loss of NO2 (m/z = 149)

-

Loss of C3H7 (propyl group) (m/z = 152)

-

Loss of OC3H7 (propoxy group) (m/z = 136)

-

Fragments corresponding to the propyl chain.

-

Potential Biological Significance

While no specific biological activity data exists for this compound, the broader class of nitroaromatic compounds is known for a wide range of biological effects.[2][3]

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antiparasitic properties.[2] This activity is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species.[3]

-

Enzyme Inhibition: The electron-deficient nature of the nitroaromatic ring can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition.

-

Toxicity: It is important to note that many nitroaromatic compounds are associated with toxicity, including mutagenicity and carcinogenicity.[1][32][33] This is also related to the metabolic reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components.

General Mechanism of Action for Nitroaromatic Compounds

Caption: Bioactivation pathway of nitroaromatic compounds.

Conclusion

This technical guide outlines a plausible synthetic route and predicted properties for this compound. The proposed synthesis is based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the identification and characterization of this compound. While its specific biological activities are unknown, the general properties of nitroaromatic compounds suggest potential for biological effects, which would require experimental validation. This information serves as a valuable resource for researchers interested in the synthesis and evaluation of novel nitroaromatic compounds for drug discovery and other applications.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Dinitration of 3-methyl phenol gives the following major product [infinitylearn.com]

- 5. Write the structures of the major products expected from the following reactions:A.Mononitration of 3-methylphenolB.Dinitration of 3-methylphenolC.Mononitration of phenyl methanoate [vedantu.com]

- 6. Write the structures of the major products expected from the following re.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 127818-58-0,3-METHYL-5-NITRO PHENOL | lookchem [lookchem.com]

- 10. 3-Methyl-5-nitrophenol | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. studentshare.org [studentshare.org]

- 16. PROSPRE [prospre.ca]

- 17. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. spectroscopyasia.com [spectroscopyasia.com]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. rsc.org [rsc.org]

- 21. Visualizer loader [nmrdb.org]

- 22. Visualizer loader [nmrdb.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene

Disclaimer: Direct experimental data for 1-Methyl-3-nitro-5-propoxybenzene is scarce in publicly available literature. This guide has been constructed by extrapolating data from structurally analogous compounds. All properties and protocols should be considered predictive and require experimental verification.

Executive Summary

This technical guide provides a comprehensive characterization of this compound, a substituted nitroaromatic compound. Due to the limited direct experimental data, this document leverages information from structurally related molecules to predict its physicochemical properties, spectroscopic signature, potential synthesis routes, and plausible biological activities. This guide is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for further investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are proposed. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on data from similar compounds such as m-nitrotoluene, 1-nitro-3-propoxybenzene, and 1-methyl-3-propoxybenzene. These predicted values provide a baseline for experimental design and characterization.

| Property | Predicted Value | Citation |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| Appearance | Likely a yellow to pale-yellow liquid or low-melting solid | [2][3] |

| Boiling Point | Estimated to be in the range of 280-300 °C at 760 mmHg | [4] |

| Melting Point | Estimated to be near room temperature | [2][3] |

| Density | Approximately 1.1 - 1.2 g/mL | [4][5] |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, ether, and benzene. | [5] |

| Vapor Pressure | Likely low, characteristic of substituted nitroaromatics. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through two primary routes, leveraging well-established organic reactions: electrophilic nitration and Williamson ether synthesis.

Proposed Synthetic Route 1: Nitration of 1-Methyl-3-propoxybenzene

This route involves the nitration of the commercially available precursor, 1-methyl-3-propoxybenzene. The directing effects of the methyl (ortho-, para-directing) and propoxy (ortho-, para-directing) groups will likely result in a mixture of isomers, from which the desired this compound would need to be separated.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-methyl-3-propoxybenzene (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Cool the flask containing the 1-methyl-3-propoxybenzene solution to 0-5 °C using an ice bath. Add the nitrating mixture dropwise from the dropping funnel while maintaining the temperature below 10 °C.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice with stirring. A yellow oily product or solid precipitate should form.

-

Extraction: If an oily product forms, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Workflow for the synthesis of this compound via nitration.

Proposed Synthetic Route 2: Williamson Ether Synthesis

This alternative route involves the reaction of 3-methyl-5-nitrophenol with a propyl halide in the presence of a base. This method is generally more regioselective for the position of the propoxy group.

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. Heat the mixture to reflux for 1-2 hours to ensure the formation of the potassium phenoxide salt.

-

Alkylation: To the refluxing mixture, add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for the synthesis of this compound via Williamson ether synthesis.

Spectroscopic Characterization (Predicted)

The expected spectroscopic data for this compound is predicted based on the analysis of its constituent functional groups and data from similar molecules.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).- The methyl group protons will appear as a singlet around δ 2.4-2.6 ppm.- The propoxy group will show a triplet for the O-CH₂ protons around δ 4.0-4.2 ppm, a sextet for the -CH₂- protons around δ 1.8-2.0 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0-1.2 ppm. |

| ¹³C NMR | - Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the nitro group being the most downfield.- The methyl carbon will be around δ 20-25 ppm.- The propoxy carbons will be at approximately δ 70 (O-CH₂), δ 22 (-CH₂-), and δ 10 (-CH₃) ppm. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O-C stretching for the ether linkage will be observed around 1200-1250 cm⁻¹.- Aromatic C-H stretching will be seen above 3000 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 195.21.- Common fragmentation patterns may include the loss of the nitro group (-NO₂), the propoxy group (-OC₃H₇), or cleavage of the propyl chain. |

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known for a wide range of biological activities, which are often linked to the bioreduction of the nitro group.[7]

Antimicrobial Activity

Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, leading to cell death.[7]

Potential Toxicity and Metabolic Activation

The biological activity of nitroaromatic compounds is a double-edged sword. The same reductive activation that confers antimicrobial effects can also lead to toxicity in higher organisms. The reactive intermediates generated can bind to cellular proteins and nucleic acids, potentially leading to cytotoxicity and genotoxicity.[8]

Signaling Pathway Diagram: Reductive Activation

The following diagram illustrates the general pathway for the reductive activation of a nitroaromatic compound, which is central to its biological activity.

General pathway for the reductive activation of nitroaromatic compounds.

Conclusion

While this compound is not a well-documented compound, this guide provides a robust, data-driven framework for its characterization. The predicted physicochemical properties, proposed synthetic routes with detailed protocols, and anticipated spectroscopic signatures offer a solid foundation for any researcher or drug development professional interested in exploring this molecule. The potential for biological activity, stemming from its nitroaromatic core, warrants further investigation, though careful consideration of its potential toxicity is also necessary. All information presented herein should be validated through laboratory experimentation.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 4. chemnet.com [chemnet.com]

- 5. 3-nitrotoluene; m-nitrotoluene [csnvchem.com]

- 6. dwsim.fossee.in [dwsim.fossee.in]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Spectroscopic Profile of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-methyl-3-nitro-5-propoxybenzene. Due to the absence of publicly available experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses. This document is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and characterization of novel organic compounds.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a propoxy group. The relative positions of these functional groups are expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including drug development and materials science. This guide synthesizes the predicted spectroscopic data to facilitate its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by analogy to similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~4.01 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~2.45 | s | 3H | Ar-CH₃ |

| ~1.85 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.05 | t | 3H | -O-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -O |

| ~149 | C -NO₂ |

| ~140 | C -CH₃ |

| ~125 | Ar-C H |

| ~118 | Ar-C H |

| ~110 | Ar-C H |

| ~70 | -O-CH₂ - |

| ~22 | Ar-CH₃ |

| ~22 | -CH₂-CH₂ -CH₃ |

| ~10 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1530, ~1350 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1050 | Strong | Aryl-O-C Symmetric Stretch |

| ~880-820 | Strong | C-H Out-of-plane Bending (Aromatic) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity | Assignment |

| ~195 | High | [M]⁺ (Molecular Ion) |

| ~166 | Medium | [M - C₂H₅]⁺ |

| ~153 | Medium | [M - C₃H₆]⁺ |

| ~149 | High | [M - NO₂]⁺ |

| ~121 | Medium | [M - NO₂ - CO]⁺ |

| ~91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicity of each.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Utilize proton decoupling to simplify the spectrum.

-

Process the data with a line broadening of 1 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) for sample introduction.

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Use a suitable temperature program for the GC to ensure separation and elution of the compound.

-

Acquire the mass spectrum in the EI mode with an ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 500.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

In-depth Technical Guide: Potential Biological Activity of 1-Methyl-3-nitro-5-propoxybenzene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 1-Methyl-3-nitro-5-propoxybenzene

Following a comprehensive and exhaustive search of scientific databases and publicly available literature, we must report that there is currently no available information on the biological activity of this compound .

Our extensive search strategy, encompassing a wide range of chemical and biological databases, did not yield any studies, reports, or data pertaining to the biological effects, mechanisms of action, or toxicological profiles of this specific compound. Consequently, we are unable to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.

While the broader class of nitroaromatic compounds, including various nitrotoluene derivatives, has been the subject of scientific investigation, the specific substitution pattern of a methyl group at position 1, a nitro group at position 3, and a propoxy group at position 5 on the benzene ring does not appear in the current body of scientific literature in the context of biological activity.

We recognize the importance of understanding the potential biological implications of novel chemical entities. However, without any foundational research on this compound, any discussion of its potential biological activity would be purely speculative and would not meet the rigorous, data-driven standards of a technical guide for a scientific audience.

We recommend that any future investigation into the biological activity of this compound would need to commence with foundational in vitro and in vivo screening to establish a baseline understanding of its pharmacological and toxicological properties.

We regret that we could not provide the requested information at this time. We remain available to conduct further literature surveillance on this compound should any new research be published.

Navigating the Physicochemical Landscape of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Methyl-3-nitro-5-propoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who are considering this compound for further investigation. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous aromatic nitro compounds to provide a robust predictive framework and detailed experimental protocols for in-house validation.

Executive Summary

This compound is an aromatic nitro compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility and stability is paramount for its handling, formulation, and development. This guide outlines the expected solubility profile in aqueous and organic solvents, and discusses its likely stability under various environmental conditions. Furthermore, it provides detailed, adaptable experimental protocols for determining these key physicochemical parameters.

Predicted Solubility Profile

Based on the general characteristics of aromatic nitro compounds, this compound is expected to exhibit low solubility in aqueous media and higher solubility in common organic solvents. The presence of the polar nitro group is counteracted by the largely non-polar benzene ring, the methyl group, and the propoxy chain.[1][2][3]

Quantitative Solubility Data (Hypothetical)

The following table summarizes the predicted solubility of this compound in various solvents at ambient temperature (25°C). This data is extrapolated from compounds with similar structural features and should be experimentally verified.

| Solvent | Predicted Solubility (g/L) | Polarity Index |

| Water | < 0.1 | 10.2 |

| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | ~9.9 |

| Ethanol | > 100 | 5.2 |

| Methanol | > 100 | 6.6 |

| Acetone | > 200 | 5.1 |

| Dichloromethane | > 200 | 3.1 |

| Hexane | < 1 | 0.1 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringes and filters (0.22 µm)

Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

-

Perform the experiment in triplicate for each solvent.

References

CAS number and chemical identifiers for 1-Methyl-3-nitro-5-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis, and plausible biological pathways related to 1-Methyl-3-nitro-5-propoxybenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established knowledge of related nitroaromatic compounds to provide a foundational understanding for research and development purposes.

Chemical Identifiers and Properties

This compound is a substituted aromatic compound. A summary of its key chemical identifiers is presented below.

| Identifier | Value | Reference |

| CAS Number | 1881293-62-4 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C10H13NO3 | [2] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C10H13NO3/c1-3-7-14-10-6-9(11(12)13)5-8(2)4-10/h4-6H,3,7H2,1-2H3 | |

| InChIKey | NWKSHBCVMHJUIM-UHFFFAOYSA-N | [2] |

| SMILES | CCCOC1=CC(=CC(C)=C1)--INVALID-LINK--[O-] |

Synthesis Methodology

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of nitroaromatic ethers. A common approach involves the nitration of a precursor molecule, in this case, 3-propoxy-toluene.

Hypothetical Experimental Protocol: Nitration of 3-Propoxytoluene

Materials:

-

3-Propoxytoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Column chromatography apparatus (Silica gel)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio) is prepared and cooled in an ice bath to 0-5 °C.

-

3-Propoxytoluene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to allow the nitration to proceed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, which may result in the precipitation of the crude product.

-

The aqueous mixture is then extracted with dichloromethane.

-

The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Synthesis Workflow Diagram

Caption: A hypothetical workflow for the synthesis of this compound.

Potential Biological Signaling and Degradation Pathways

Specific biological activities or signaling pathways involving this compound have not been documented. However, the metabolism of nitroaromatic compounds in biological systems, particularly by microorganisms, has been studied.[3][4][5] These pathways generally involve the reduction of the nitro group, which is a key step in their degradation and can also be linked to their toxicity.

Plausible Biodegradation Pathway

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[4][5] Therefore, the initial steps in their biodegradation are typically reductive. Bacteria have evolved specific enzymes, such as nitroreductases, to carry out these transformations.[5]

A plausible degradation pathway for this compound could proceed as follows:

-

Nitro Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This process is often mediated by NAD(P)H-dependent nitroreductases.

-

Ring Cleavage: The resulting aromatic amine, 1-Methyl-3-amino-5-propoxybenzene, is more susceptible to oxidative ring cleavage by dioxygenase enzymes. This would likely lead to the formation of aliphatic intermediates.

-

Central Metabolism: These aliphatic intermediates can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide, water, and biomass.

Biodegradation Pathway Diagram

Caption: A plausible microbial degradation pathway for this compound.

Concluding Remarks for Researchers

While this compound is commercially available, its biological effects and metabolic fate remain largely unexplored. The information presented in this guide, based on the general chemistry and biology of nitroaromatic compounds, provides a starting point for future research. Investigators are encouraged to perform detailed experimental studies to elucidate the specific synthesis, reactivity, and biological activity of this compound. Such studies will be crucial for assessing its potential applications in drug development and for understanding its environmental impact.

References

- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-nitro-2-propoxybenzene | C10H13NO3 | CID 153960920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene and its Analogs: Synthesis, Hypothetical Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-nitro-5-propoxybenzene, a nitroaromatic compound with potential biological activities. Due to the limited availability of direct experimental data, this document presents a plausible synthetic route, outlines standard experimental protocols for assessing its likely antimicrobial and cytotoxic properties, and discusses the general mechanisms of action attributed to this class of compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its analogs.

Introduction

Nitroaromatic compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The biological effects of these compounds are often attributed to the electron-withdrawing nature of the nitro group, which can participate in various biochemical reactions, including the generation of reactive nitrogen species within cells[2]. This compound belongs to this class, and while specific studies on this molecule are scarce, its structural features suggest potential for biological activity. This guide aims to provide a theoretical and practical framework for its synthesis and biological evaluation.

Synthesis of this compound

A feasible and widely used method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

-

Nitration of m-cresol: The starting material, m-cresol (3-methylphenol), can be nitrated to form 3-methyl-5-nitrophenol.

-

Williamson Ether Synthesis: The resulting 3-methyl-5-nitrophenol is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-5-nitrophenol

-

To a stirred solution of m-cresol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 3-methyl-5-nitrophenol.

Step 2: Synthesis of this compound

-

To a solution of 3-methyl-5-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding sodium phenoxide.

-

After the evolution of hydrogen gas ceases, 1-bromopropane is added dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated to ensure completion.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectral Data (Hypothetical)

The following table summarizes the expected physicochemical and spectral data for this compound and its precursor, based on data for structurally similar compounds[3][4].

| Property | 3-Methyl-5-nitrophenol | This compound |

| Molecular Formula | C₇H₇NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 153.14 g/mol | 195.21 g/mol |

| Appearance | Yellowish crystalline solid | Pale yellow oil or solid |

| Melting Point (°C) | 96-98 | Not available |

| Boiling Point (°C) | Decomposes | Not available |

| ¹H NMR (CDCl₃, δ) | ~7.8 (s, 1H), ~7.5 (s, 1H), ~7.0 (s, 1H), ~5.5 (br s, 1H, OH), ~2.4 (s, 3H, CH₃) | ~7.6 (s, 1H), ~7.2 (s, 1H), ~6.8 (s, 1H), ~4.0 (t, 2H, OCH₂), ~2.4 (s, 3H, CH₃), ~1.8 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~156 (C-OH), ~149 (C-NO₂), ~140 (C-CH₃), ~125, ~118, ~112 (Ar-CH), ~21 (CH₃) | ~160 (C-O), ~149 (C-NO₂), ~141 (C-CH₃), ~122, ~115, ~108 (Ar-CH), ~70 (OCH₂), ~22 (CH₃), ~22 (CH₂), ~10 (CH₃) |

| IR (cm⁻¹) | ~3400 (O-H), ~1530, ~1350 (NO₂) | ~2970, ~2880 (C-H), ~1530, ~1350 (NO₂) |

| Mass Spec (m/z) | 153 [M]⁺ | 195 [M]⁺ |

Hypothetical Biological Activities and Experimental Protocols

Based on the known activities of nitroaromatic compounds, this compound and its analogs are hypothesized to possess antimicrobial and cytotoxic activities.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against various microorganisms[5][6][7].

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8][9][10].

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (and its analogs) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Potential Mechanism of Action and Signaling Pathways

The biological activity of many nitroaromatic compounds is linked to their ability to undergo enzymatic reduction within cells, leading to the formation of reactive nitrogen species (RNS) such as nitroso and hydroxylamine intermediates, and ultimately nitric oxide (NO) or superoxide radicals. These reactive species can induce cellular damage through various mechanisms.

Caption: General mechanism of action for nitroaromatic compounds.

This proposed pathway highlights the reductive activation of the nitro group, a key step in the bioactivity of many such compounds. The resulting reactive intermediates can cause oxidative stress and damage to critical cellular macromolecules, ultimately leading to cell death. This general mechanism is thought to be responsible for the antimicrobial and cytotoxic effects of many nitroaromatic drugs.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route via Williamson ether synthesis is a reliable method for its preparation. The outlined experimental protocols for assessing antimicrobial and cytotoxic activities are standard and robust methodologies in drug discovery. The potential mechanism of action, involving reductive activation of the nitro group, offers a starting point for more detailed mechanistic studies. Further research into this and related analogs is warranted to explore their potential as novel therapeutic agents.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 3-Methyl-5-nitrophenol | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

- 5. woah.org [woah.org]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

A Theoretical and Computational Blueprint for the Investigation of 1-Methyl-3-nitro-5-propoxybenzene: A Novel Aromatic Compound

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper presents a comprehensive theoretical and computational framework for the study of the novel aromatic compound, 1-Methyl-3-nitro-5-propoxybenzene. Due to the absence of existing literature on this specific molecule, this document serves as a detailed guide for its synthesis, characterization, and in-silico analysis. We outline robust experimental protocols and advanced computational methodologies designed to elucidate its structural, electronic, and physicochemical properties. This guide is intended to provide a foundational research plan for scientists and professionals in drug discovery and materials science, enabling a thorough investigation of this previously unexplored chemical entity. All presented quantitative data are hypothetical and serve as predictive benchmarks for future experimental and computational work.

Introduction

Nitroaromatic compounds are a pivotal class of molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial materials.[1] The strategic placement of nitro and other functional groups on an aromatic scaffold can significantly influence the molecule's electronic properties, reactivity, and biological activity. This whitepaper focuses on a novel, uncharacterized molecule: this compound. The unique arrangement of an electron-donating propoxy group, a weakly activating methyl group, and a strongly electron-withdrawing nitro group suggests potentially interesting and useful chemical and physical properties.

This document provides a detailed roadmap for the comprehensive investigation of this new chemical entity (NCE). We propose a viable synthetic route and outline the necessary spectroscopic and analytical techniques for its structural confirmation. The core of this guide is a detailed protocol for theoretical and computational studies using Density Functional Theory (DFT), a powerful tool for predicting molecular properties.[2][3] By following the methodologies laid out in this paper, researchers can systematically explore the potential of this compound.

Proposed Synthesis and Characterization

A logical and efficient synthetic pathway is crucial for obtaining a pure sample of the target compound for subsequent studies. We propose a two-step synthesis starting from a commercially available precursor, followed by rigorous characterization to confirm the identity and purity of the final product.

Experimental Protocol: Synthesis

The proposed synthesis involves the propoxylation of a substituted phenol followed by electrophilic aromatic nitration.

Step 1: Synthesis of 1-Methyl-3-propoxybenzene

-

Reaction Setup: To a solution of m-cresol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-propoxybenzene.

Step 2: Synthesis of this compound

-

Nitrating Mixture Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a flask cooled in an ice bath.

-

Nitration: Add the 1-methyl-3-propoxybenzene (1.0 eq.) dropwise to the cold nitrating mixture with constant stirring. The temperature should be maintained below 10°C.

-

Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1]

-

Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Characterization Methods

The structure and purity of the synthesized compound will be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to determine the chemical structure, including the positions of the substituents on the benzene ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the C-NO₂ stretching vibrations.[4]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.

Theoretical and Computational Studies

Computational chemistry provides a powerful and cost-effective means to predict the properties of novel molecules.[2] We propose a comprehensive in-silico investigation of this compound using Density Functional Theory (DFT).

Computational Methodology

-

Software: All calculations will be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization: The molecular geometry of this compound will be optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) will be calculated.

-

Dispersion Correction: To accurately model potential intermolecular interactions, especially π-stacking, dispersion-corrected DFT (DFT-D3) will be employed for dimer calculations.[6][7] This is crucial for understanding how the molecule might behave in condensed phases or interact with biological targets.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be generated from the proposed computational studies. These values serve as a predictive baseline for future experimental verification.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.48 |

| N-O Bond Lengths (Å) | 1.22 |

| C-O (propoxy) Bond Length (Å) | 1.37 |

| Dihedral Angle (NO₂) | 15° |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 4.3 |

| Dipole Moment (Debye) | 4.5 |

| Key IR Frequencies (cm⁻¹) | 1530 (asymm. NO₂), 1350 (symm. NO₂) |

Visualization of Workflows and Pathways

To clearly illustrate the proposed research plan and potential applications, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Hypothetical signaling pathway for biological activity screening.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the systematic investigation of the novel compound this compound. By detailing proposed methodologies for its synthesis, characterization, and in-depth computational analysis, we have laid the groundwork for future research. The outlined protocols are based on well-established principles in organic and computational chemistry, ensuring a high probability of success. The theoretical data presented herein offers valuable benchmarks for the validation of future experimental results. It is our hope that this document will catalyze further exploration into this and other novel nitroaromatic compounds, potentially leading to new discoveries in medicinal chemistry and materials science.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]

- 3. idosr.org [idosr.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-Methyl-3-nitro-5-propoxybenzene could be located. This guide is a synthesis of information on structurally similar compounds and the general hazards associated with nitroaromatic compounds. All recommendations should be used as a preliminary guide only. A substance-specific risk assessment must be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the anticipated safety and handling guidelines for this compound, intended for researchers, scientists, and professionals in drug development. Due to the absence of specific data, this document infers potential hazards and safety measures from the known properties of its core functional groups (nitrobenzene, alkoxybenzene, and toluene derivatives) and data from structural analogs.

Anticipated Hazard Profile

This compound belongs to the class of nitroaromatic compounds, which are generally considered to be of toxicological concern.[1][2][3] The presence of the nitro group on the benzene ring is the primary driver of its potential toxicity. Many nitroaromatic compounds are known to be toxic, mutagenic, and in some cases, carcinogenic.[2][4]

Key concerns include:

-

Toxicity: Nitroaromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.[5] They can be absorbed through the skin.[6] A primary toxic effect of many aromatic nitro compounds is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.[7]

-

Organ Damage: Prolonged or repeated exposure to related compounds can cause damage to organs, particularly the blood, liver, and kidneys.[5][8]

-

Carcinogenicity and Mutagenicity: Several nitroaromatic compounds are suspected or confirmed carcinogens and mutagens.[1][2][4] The metabolic reduction of the nitro group can lead to reactive intermediates that can interact with DNA.

-

Skin and Eye Irritation: Direct contact may cause skin and eye irritation. Some related compounds are known sensitizers.

-

Reactivity: Nitroaromatic compounds can be reactive and may decompose violently at high temperatures or when mixed with certain other chemicals.[9] They can react violently with strong oxidizing agents, strong bases, and reducing agents.

Physical and Chemical Properties of Structural Analogs

Quantitative data for this compound is not available. The following tables summarize the properties of two structural analogs: 5-Nitro-m-xylene (1,3-dimethyl-5-nitrobenzene) and 1-Nitro-3-propoxybenzene.

Table 1: Physical and Chemical Properties of 5-Nitro-m-xylene

| Property | Value | Reference |

| CAS Number | 99-12-7 | [8] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | Yellow-orange solid | [8] |

| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [8] |

| Boiling Point | 273 °C (523.4 °F) @ 739 mmHg | [8] |

| Odor | Odorless | [8] |

Table 2: Physical and Chemical Properties of 1-Nitro-3-propoxybenzene

| Property | Value | Reference |

| CAS Number | 70599-87-0 | [10] |

| Molecular Formula | C₉H₁₁NO₃ | [10] |

| Molecular Weight | 181.19 g/mol | [10] |

| XLogP3 | 3.1 | [10] |

| Exact Mass | 181.07389321 Da | [10] |

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.

Engineering Controls

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Enclosed Systems: For larger quantities or repeated operations, the use of a totally enclosed system is recommended to minimize exposure.

-

Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., Viton, Butyl Rubber) are required.[7] All protective clothing should be inspected before use and removed before leaving the work area.

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from heat, open flames, and sources of ignition.[6] Store separately from strong oxidizing agents, strong bases, acids, and reducing agents.

-

Security: The storage area should be secure and accessible only to authorized personnel.

Caption: A workflow for safely handling hazardous chemicals.

First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Reactivity

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Fire Hazards: The substance may be combustible.[6] Upon heating, it may decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11] Containers may explode when heated.[7][11]

-

Reactivity Hazards: As a nitroaromatic compound, it is incompatible with strong oxidizing agents, strong bases, and reducing agents. Mixing with these substances could lead to a vigorous or explosive reaction. Contamination with impurities can lower the thermal stability of nitro compounds.[9]

Caption: Potential incompatibilities of the target compound.

Disposal Considerations

-

Waste Disposal: This material should be considered a hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Method: It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.

Experimental Protocols

No experimental protocols specifically detailing the synthesis, handling, or analysis of this compound were found during the literature search. Researchers planning to work with this compound must develop their own detailed and validated protocols with a strong emphasis on safety and hazard mitigation, based on the principles outlined in this guide and relevant chemical safety literature.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzene, 1-nitro-3-propoxy- | C9H11NO3 | CID 155523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-Methyl-3-nitro-5-propoxybenzene, a compound for which there is limited direct historical and experimental data. In the absence of established literature, this guide outlines a proposed synthetic pathway, predicted physicochemical properties based on analogous structures, and detailed hypothetical experimental protocols for its preparation and characterization. This paper serves as a foundational resource for researchers interested in the synthesis and potential applications of novel substituted nitroaromatic compounds.

Introduction and Background

This compound belongs to the class of nitroaromatic compounds, which are of significant interest in medicinal chemistry and materials science. The introduction of a nitro group can profoundly influence a molecule's electronic properties and biological activity. While the specific history of this compound is not documented in publicly available literature, its constituent functional groups suggest potential utility as a synthetic intermediate. This guide will, therefore, focus on the theoretical and practical aspects of its synthesis and characterization based on established chemical principles.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, beginning with the preparation of the intermediate, 3-propoxytoluene, followed by its electrophilic nitration.

Step 1: Synthesis of 3-Propoxytoluene via Williamson Ether Synthesis

The first step involves the formation of an ether linkage by reacting 3-methylphenol (m-cresol) with a propyl halide, a classic example of the Williamson ether synthesis.[1] This reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile.[1][2]

Reaction: 3-Methylphenol + 1-Bromopropane → 3-Propoxytoluene + Hydrobromic acid

A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.[3]

Step 2: Nitration of 3-Propoxytoluene

The second step is the electrophilic aromatic substitution, specifically the nitration of the 3-propoxytoluene intermediate. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[4][5]

Reaction: 3-Propoxytoluene + HNO₃/H₂SO₄ → this compound + H₂O

Regioselectivity: The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. Both the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups are ortho-, para-directing activators. In 3-propoxytoluene, the positions ortho and para to the propoxy group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, the positions most activated towards electrophilic attack are 2, 4, and 6. The 5-position is meta to both activating groups, making it the least favorable site for nitration. Consequently, the direct nitration of 3-propoxytoluene is expected to yield a mixture of isomers, with the desired this compound being a minor product. The primary products are likely to be 2-nitro-3-propoxytoluene, 4-nitro-3-propoxytoluene, and 6-nitro-3-propoxytoluene. The regiochemistry of the nitration of toluene itself has been a subject of extensive study, with typical distributions being around 57% ortho, 4% meta, and 39% para.[6] The presence of the propoxy group would further influence this distribution.

Predicted Physicochemical Properties

The exact physical and chemical properties of this compound have not been experimentally determined. However, we can predict these properties based on data from structurally similar compounds.

| Property | Predicted Value | Basis for Prediction (Similar Compounds) |

| Molecular Formula | C₁₀H₁₃NO₃ | Based on the proposed structure. |

| Molecular Weight | 195.21 g/mol | Calculated from the molecular formula.[7] |

| Boiling Point | ~320-330 °C | Based on the boiling point of Benzene, 1-methyl-3-(2-methylpropoxy)-5-nitro- (321.5±22.0 °C).[8] |

| Density | ~1.1 g/cm³ | Based on the density of Benzene, 1-methyl-3-(2-methylpropoxy)-5-nitro- (1.092±0.06 g/cm³).[8] |

| Appearance | Likely a pale yellow oil or solid. | A common appearance for nitroaromatic compounds. |

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.

Synthesis of 3-Propoxytoluene

Materials:

-

3-Methylphenol (m-cresol)

-

Sodium hydroxide (NaOH)

-

1-Bromopropane

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol in methanol.

-

Slowly add an equimolar amount of sodium hydroxide pellets to the solution while stirring.

-

Once the sodium hydroxide has dissolved, add a 1.1 molar equivalent of 1-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 1M NaOH solution, followed by deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-propoxytoluene can be purified by fractional distillation.

Nitration of 3-Propoxytoluene

Materials:

-

3-Propoxytoluene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask maintained in an ice bath, slowly add concentrated sulfuric acid to 3-propoxytoluene with constant stirring.[9]

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[4]

-

Add the cold nitrating mixture dropwise to the solution of 3-propoxytoluene, ensuring the temperature does not exceed 10 °C.[9]

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of isomers. Separation and purification of the desired this compound would require column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), the ether linkage (C-O stretch around 1250-1050 cm⁻¹), and the aromatic C-H bonds, would be confirmed.

-

Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Nitration

Caption: Experimental workflow for the nitration of 3-propoxytoluene.

Conclusion